2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is a chemical compound with the molecular formula C6H13FN2·2C7H8O3S. This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, and its association with bis(4-methylbenzene-1-sulfonic acid). It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method involves the use of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the fluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol
- 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine hydrochloride
Uniqueness
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is unique due to its combination of a fluoromethyl group and an azetidine ring, along with its association with bis(4-methylbenzene-1-sulfonic acid). This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H29FN2O6S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-3-6-4-9(5-6)2-1-8/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
InChI Key |
DFLODVJZWZMLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCN)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.